molecular formula C21H22N2O4S B12785927 1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine CAS No. 132774-36-8

1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine

Cat. No.: B12785927
CAS No.: 132774-36-8
M. Wt: 398.5 g/mol
InChI Key: BAJHHABXVVMDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, an ethoxy group, and a phenylthio group attached to a thymine base. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of thymine, followed by the introduction of the benzyloxy and ethoxy groups through nucleophilic substitution reactions. The phenylthio group is then introduced via a thiolation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine undergoes various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((2-Methoxy)ethoxy)methyl)-6-(phenylthio)thymine
  • 1-(((2-Ethoxy)ethoxy)methyl)-6-(phenylthio)thymine
  • 1-(((2-Benzyloxy)ethoxy)methyl)-6-(methylthio)thymine

Uniqueness

1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the phenylthio group contributes to its potential interactions with biological targets. This combination of properties makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

132774-36-8

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

5-methyl-1-(2-phenylmethoxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C21H22N2O4S/c1-16-19(24)22-21(25)23(20(16)28-18-10-6-3-7-11-18)15-27-13-12-26-14-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3,(H,22,24,25)

InChI Key

BAJHHABXVVMDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCOCC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.